5-Carboxy-X-rhodamine N-succinimidyl ester
Overview
Description
5-Carboxy-X-rhodamine N-succinimidyl ester is a fluorescent dye commonly used in biochemical and molecular biology applications. This compound is known for its ability to form stable conjugates with amine groups on biomolecules, making it a valuable tool for labeling proteins, nucleic acids, and other biological molecules. The compound has a molecular formula of C37H33N3O7 and a molecular weight of 631.67 g/mol .
Mechanism of Action
Target of Action
The primary targets of 5-Carboxy-X-rhodamine N-succinimidyl ester, also known as ROX NHS ester, 5-isomer, are proteins, nucleic acids, and drugs . This compound is used as an amine coupling reagent to form 5-carboxy-X-rhodamine (ROX) derivatized compounds .
Mode of Action
ROX NHS ester interacts with its targets through a process known as amine coupling . This compound has greater specificity towards primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling .
Biochemical Pathways
The compound is involved in the preparation of charge-modified dye-labeled Dideoxynucleotide Triphosphates (ddNTP) to “direct-load” DNA sequencing . This process is part of the broader biochemical pathway of DNA sequencing.
Result of Action
The result of the action of ROX NHS ester is the formation of ROX derivatized compounds such as proteins, nucleic acids, and drugs . These compounds can be analyzed by fluorescence resonance energy transfer (FRET) and fluorescence quenching applications .
Action Environment
The action, efficacy, and stability of ROX NHS ester can be influenced by various environmental factors. For instance, the compound is soluble in DMF and acetonitrile , suggesting that the solvent used can impact its action. Additionally, it’s suitable for fluorescence at an excitation wavelength of 575 nm and an emission wavelength of 600 nm in 0.1 M phosphate pH 7.0 , indicating that the pH and light conditions can also affect its performance.
Biochemical Analysis
Biochemical Properties
The 5-Carboxy-X-rhodamine N-succinimidyl ester is used as an amine coupling reagent to form 5-carboxy-X-rhodamine (ROX) derivatized compounds such as proteins, nucleic acids, and drugs . These derivatized compounds can be analyzed by fluorescence resonance energy transfer (FRET) and fluorescence quenching applications . The compound interacts with primary amines, such as the side chain of lysine residue or aminosilane-coated surfaces, at neutral or slight basic conditions to form a covalent bond .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with primary amines . This allows it to attach to various biomolecules, including proteins and nucleic acids. Once attached, the compound can be used to track the movement and interactions of these molecules, providing valuable insights into their roles within cells.
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMF and acetonitrile, and it has a fluorescence excitation maximum at 575 nm and emission maximum at 600 nm in 0.1 M phosphate pH 7.0 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-X-rhodamine N-succinimidyl ester typically involves the reaction of 5-Carboxy-X-rhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified using chromatographic techniques and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-X-rhodamine N-succinimidyl ester primarily undergoes substitution reactions where the succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), primary amines.
Conditions: Organic solvents like DMF or acetonitrile, mild temperatures, and neutral to slightly basic pH.
Major Products
The major product of the reaction between this compound and primary amines is a conjugate where the rhodamine dye is covalently attached to the biomolecule via an amide bond .
Scientific Research Applications
5-Carboxy-X-rhodamine N-succinimidyl ester is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify specific biomolecules.
Industry: Applied in the development of biosensors and diagnostic kits
Comparison with Similar Compounds
5-Carboxy-X-rhodamine N-succinimidyl ester is similar to other rhodamine-based dyes and succinimidyl ester derivatives. Some similar compounds include:
5-Carboxy-tetramethylrhodamine N-succinimidyl ester: Another rhodamine-based dye with similar labeling properties.
6-Carboxy-tetramethylrhodamine N-succinimidyl ester: A variant with slightly different fluorescence characteristics.
5-Carboxyfluorescein N-succinimidyl ester: A fluorescein-based dye used for similar applications but with different spectral properties.
The uniqueness of this compound lies in its specific fluorescence properties and its ability to form stable conjugates with a wide range of biomolecules, making it a versatile tool in various scientific research applications .
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTBJYLMDASSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376333 | |
Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209734-74-7 | |
Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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